
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid typically involves the phosphorylation of benzoic acid derivatives with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution reactions. The conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid has several scientific research applications:
Biology: The compound’s steric bulk and electron-donating properties make it useful in the study of enzyme mimetics and other biological catalysts.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism by which 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid exerts its effects is primarily through its role as a ligand. The phosphine ligand coordinates with transition metals, facilitating various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the stability and reactivity of the metal center, leading to improved catalytic performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- 2-(Diphenylphosphino)benzoic acid
- 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
Uniqueness
Compared to similar compounds, 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is unique due to its combination of steric bulk and electron-donating properties. This makes it particularly effective in catalytic processes that require both stability and reactivity. Its ability to participate in a wide range of reactions also sets it apart from other phosphine ligands .
Eigenschaften
Molekularformel |
C37H51O4P |
|---|---|
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O4P/c1-34(2,3)26-19-23(20-27(31(26)40-13)35(4,5)6)42(30-18-16-15-17-25(30)33(38)39)24-21-28(36(7,8)9)32(41-14)29(22-24)37(10,11)12/h15-22H,1-14H3,(H,38,39) |
InChI-Schlüssel |
YYMCSSYLZLGVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
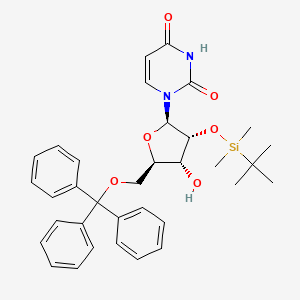

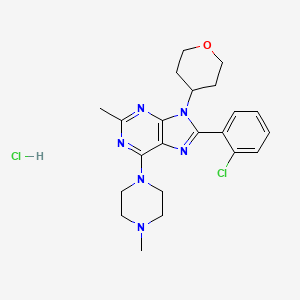
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)

![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)

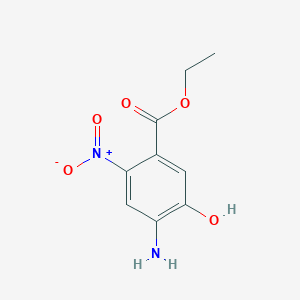
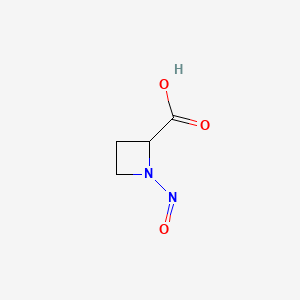
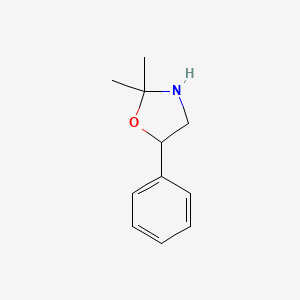
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)


